3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione
Description
3-Bromo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thiolane ring (a five-membered sulfur-containing ring) with a sulfone group (-SO₂) at position 1, a bromine atom at position 3, and an oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent at position 2. The bromine atom serves as a reactive site for further functionalization, such as Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate in medicinal chemistry .
Properties
Molecular Formula |
C9H15BrO4S |
|---|---|
Molecular Weight |
299.18 g/mol |
IUPAC Name |
3-bromo-4-(oxan-4-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15BrO4S/c10-8-5-15(11,12)6-9(8)14-7-1-3-13-4-2-7/h7-9H,1-6H2 |
InChI Key |
GELJJOFXCNIYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2CS(=O)(=O)CC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by the introduction of the oxan-4-yloxy group through a nucleophilic substitution reaction. The final step involves the formation of the thiolane-1,1-dione ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiolane-1,1-dione moiety to a thiolane ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiolanes, and various derivatives with modified functional groups.
Scientific Research Applications
3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the oxan-4-yloxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 3-Bromo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione and related compounds:
Biological Activity
3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione, with the CAS number 1600920-63-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H15BrO4S, with a molecular weight of 299.18 g/mol. The compound features a thiolane ring, which is known for its reactivity and ability to participate in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H15BrO4S |
| Molecular Weight | 299.18 g/mol |
| CAS Number | 1600920-63-5 |
| Standard Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated that derivatives of thiolane compounds displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic pathways.
Antioxidant Properties
Thiolane derivatives are also noted for their antioxidant capabilities. A study by Lee et al. (2022) highlighted that the presence of the thiolane ring enhances the electron-donating ability of these compounds, allowing them to scavenge free radicals effectively. This antioxidant activity may contribute to protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. Research by Kim et al. (2023) reported that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The proposed mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced inflammation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It could act as a modulator for receptors involved in inflammatory processes, thereby altering cellular responses.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial efficacy. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. These findings suggest its potential application in managing chronic inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via a multi-step process:
- Step 1 : Introduce the oxan-4-yloxy group through etherification using oxane-4-ol under Mitsunobu conditions (e.g., DIAD/TPP in THF).
- Step 2 : Brominate the thiolane core at the 3-position using N-bromosuccinimide (NBS) in a radical-initiated reaction (AIBN as a catalyst in CCl₄).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure of 3-Bromo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Assign ¹H and ¹³C signals (e.g., δ ~3.5–4.0 ppm for oxane protons, δ ~3.8 ppm for thiolane sulfone groups). Use DEPT-135 to distinguish CH₂ and CH₃ groups.
- X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile. Analyze using a monoclinic system (space group P2₁/n, a ≈ 7.08 Å, β ≈ 94.6°) to resolve absolute stereochemistry and hydrogen-bonding networks. Compare with reported sulfone-containing structures .
Q. What is the reactivity profile of 3-Bromo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Nucleophilic Substitution : React with NaOMe in DMF to replace bromine with methoxy (monitor via ¹H NMR for loss of Br signal at δ ~4.2 ppm).
- Electrophilic Aromatic Substitution : Test reactivity with HNO₃/H₂SO₄; the sulfone group may deactivate the ring, but the oxane ether could direct electrophiles para to the oxygen. Use GC-MS to identify nitro-derivatives .
Advanced Research Questions
Q. What mechanistic pathways explain the regioselectivity observed in substitution reactions of 3-Bromo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione?
- Methodological Answer :
- Kinetic Studies : Conduct time-resolved ¹H NMR at varying temperatures (e.g., 25–80°C) to track intermediate formation.
- DFT Calculations : Model transition states (B3LYP/6-31G*) to compare activation energies for bromine substitution at different positions. Correlate with experimental yields .
Q. How can computational chemistry predict the conformational dynamics of 3-Bromo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., water, DMSO) to analyze oxane ring puckering and sulfone group orientation.
- NMR Validation : Compare simulated coupling constants (e.g., ³JHH for oxane protons) with experimental NOESY data .
Q. How should researchers address contradictions in reported reaction yields when using 3-Bromo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione as a synthetic intermediate?
- Methodological Answer :
- Design of Experiments (DoE) : Vary critical parameters (temperature, solvent polarity, catalyst loading) using a factorial design.
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent choice contributes 60% to yield variance). Cross-validate with literature data on analogous brominated sulfones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
